molecular formula C13H11N3O3 B8703572 Ethyl 6-(oxazol-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-(oxazol-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B8703572
M. Wt: 257.24 g/mol
InChI Key: QNXLDNKEBSESGA-UHFFFAOYSA-N
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Patent
US08314109B2

Procedure details

512 mg of ethyl 6-(oxazol-2-yl)imidazo[1,2-a]pyridine-2-carboxylate are saponified under conditions similar to those described for the preparation of Intermediate 11 (step 11.3) to give 365 mg of 6-(oxazol-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid in the form of a white solid.
Quantity
512 mg
Type
reactant
Reaction Step One
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:7]=[CH:8][C:9]2[N:10]([CH:12]=[C:13]([C:15]([O:17]CC)=[O:16])[N:14]=2)[CH:11]=1.CC(C)(OC(NC1N=C(C2C=CC3N(C=C(C(O)=O)N=3)C=2)C=CC=1)=O)C>>[O:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:7]=[CH:8][C:9]2[N:10]([CH:12]=[C:13]([C:15]([OH:17])=[O:16])[N:14]=2)[CH:11]=1

Inputs

Step One
Name
Quantity
512 mg
Type
reactant
Smiles
O1C(=NC=C1)C=1C=CC=2N(C1)C=C(N2)C(=O)OCC
Step Two
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(OC(=O)NC1=CC=CC(=N1)C=1C=CC=2N(C1)C=C(N2)C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC=C1)C=1C=CC=2N(C1)C=C(N2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 365 mg
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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